![molecular formula C18H15ClN2O3S2 B2684223 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide CAS No. 895456-40-3](/img/structure/B2684223.png)
3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. The compound is commonly referred to as CPSP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
Alzheimer’s Disease Treatment
A series of N-substituted derivatives of compounds structurally similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. Their haemolytic activity was also evaluated to assess their safety profile (Rehman et al., 2018).
Antimicrobial Properties
Compounds bearing structural features similar to the target molecule have been synthesized and tested for their antibacterial and antifungal activities. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments were synthesized, and their antimicrobial properties were investigated. These compounds showed promise as antimicrobial agents against various bacterial and fungal pathogens (Baranovskyi et al., 2018).
Antiviral Activity
Research into the antiviral activities of related compounds has been conducted, with a focus on the synthesis of derivatives that showed potential activity against viruses such as the tobacco mosaic virus. This research outlines the chemical synthesis of these compounds and their preliminary biological evaluations, offering insights into their potential use as antiviral agents (Chen et al., 2010).
Molecular Docking Studies
Molecular docking studies and structural analysis through X-ray crystallography of compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide have been conducted to understand their potential as COX-2 inhibitors. Such studies provide insights into the orientation and interaction of these molecules within the active site of target enzymes, suggesting their therapeutic potential (Al-Hourani et al., 2015).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c19-14-6-8-15(9-7-14)26(23,24)11-10-17(22)21-18-20-16(12-25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSMJJCZDWEQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.